2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and a trifluoromethyl group attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the Pyrimidine Core: The final step involves the construction of the pyrimidine core through a condensation reaction with suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability.
Materials Science: The compound’s electronic properties are influenced by the conjugation between the pyrazole, thiophene, and pyrimidine rings, affecting its performance in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-METHYLPYRIMIDINE: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-CHLOROPYRIMIDINE: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H11F3N4S |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C14H11F3N4S/c1-8-6-9(2)21(20-8)13-18-10(11-4-3-5-22-11)7-12(19-13)14(15,16)17/h3-7H,1-2H3 |
InChI Key |
LCVDLTHJJWCPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.